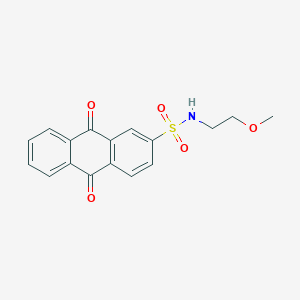

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

カタログ番号 B2780286

CAS番号:

889800-38-8

分子量: 345.37

InChIキー: BCJSGDNHVXCVFQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a complex organic molecule. It likely contains an anthracene backbone (a three-ring polycyclic aromatic hydrocarbon), which is substituted with a sulfonamide group and a methoxyethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the anthracene backbone, followed by the introduction of the sulfonamide and methoxyethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The anthracene backbone would likely impart rigidity to the molecule, while the sulfonamide and methoxyethyl groups could introduce elements of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The anthracene backbone might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The sulfonamide and methoxyethyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide and methoxyethyl groups could increase its solubility in polar solvents .科学的研究の応用

Synthesis of Protected β-Amino Acids

- The Reformatsky reagent, tert-butoxycarbonylmethylzinc bromide, adds to N-sulfonylimines derived from benzaldehyde dimethyl acetal and various sulfonamides, including those related to N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. This process results in the formation of protected β-amino acids, which are crucial in peptide synthesis and pharmaceutical research (Robinson & Wyatt, 1993).

Generation of Singlet Diatomic Sulfur

- The novel 9,10-epidithio-9,10-dihydroanthracene was formed as an intermediate in the reaction involving derivatives of N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide. Singlet diatomic sulfur is generated from such intermediates and trapped with conjugated dienes. This is significant in the study of sulfur chemistry and its applications in materials science and catalysis (Andō, Sonobe & Akasaka, 1987).

Catalytic Synthesis Involving Sulfonamides

- A facile, transition-metal-free N-arylation procedure for amines and sulfonamides, which potentially includes derivatives of the mentioned compound, has been developed. This process affords good yields of arylated products under mild conditions and tolerates a variety of functional groups, demonstrating its versatility in synthetic organic chemistry (Liu & Larock, 2003).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

- Polymethoxylated-pyrazoline benzene sulfonamides, which could include derivatives of N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. This research contributes to the development of potential anticancer agents (Kucukoglu et al., 2016).

Electrohydrodynamic Polymerization

- The electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS), related to the compound , has been investigated. The study focuses on the impact of applied potential and flow rate on molecular weight and distribution, which is essential in the field of conductive polymers and materials science (Guo et al., 2000).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-methoxyethyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-23-9-8-18-24(21,22)11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,10,18H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJSGDNHVXCVFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2780209.png)

![3-(6-Benzo[1,3]dioxol-5-yl-3-cyano-4-trifluoromethyl-pyridin-2-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B2780212.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2780213.png)

![5-(2-chlorophenyl)-N-[2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2780214.png)

![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2780215.png)

![N-(3-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780216.png)

![3-(2-(thiophen-2-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2780217.png)

![N-{3-[1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2780219.png)

![2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2780223.png)

![N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2780225.png)

![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)